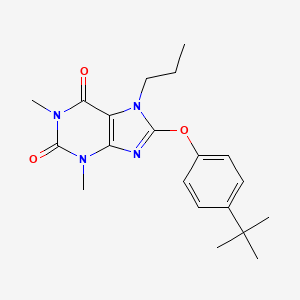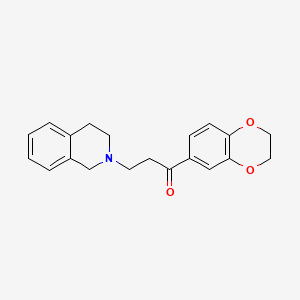
N,N'-(phenylmethylene)bis(2-((4-methylquinolin-2-yl)thio)acetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the intramolecular cyclization of 2-{[(4-methylquinolin-2-yl)sulfanyl]acetyl}-N-phenylhydrazine-1-carbothioamides in alkaline and acidic media. This reaction affords substituted 1,2,4-triazoles and 1,3,4-thiadiazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and substituted quinoline compounds. These products can have diverse applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfur and amide functionalities can form hydrogen bonds and other interactions with proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-METHYLQUINOLIN-2-YL SULFANYL ACETIC ACID: Similar structure but lacks the amide functionality.
2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETALDEHYDE: Similar structure but contains an aldehyde group instead of the amide group.
Uniqueness
2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE is unique due to its combination of quinoline, sulfur, and amide functionalities, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C31H28N4O2S2 |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
2-(4-methylquinolin-2-yl)sulfanyl-N-[[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-phenylmethyl]acetamide |
InChI |
InChI=1S/C31H28N4O2S2/c1-20-16-29(32-25-14-8-6-12-23(20)25)38-18-27(36)34-31(22-10-4-3-5-11-22)35-28(37)19-39-30-17-21(2)24-13-7-9-15-26(24)33-30/h3-17,31H,18-19H2,1-2H3,(H,34,36)(H,35,37) |
Clé InChI |
HZDGKBMDLCKCTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C3=CC=CC=C3)NC(=O)CSC4=NC5=CC=CC=C5C(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one](/img/structure/B15026724.png)

![1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)
![allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15026737.png)
![(2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile](/img/structure/B15026740.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15026754.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B15026761.png)
![1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one](/img/structure/B15026767.png)
![3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15026774.png)
![5-(4-Fluorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15026782.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026787.png)
![2-(2-bromophenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B15026793.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15026800.png)
